tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 887581-27-3
VCID: VC3269833
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)NCCOC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

CAS No.: 887581-27-3

Cat. No.: VC3269833

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate - 887581-27-3

Specification

CAS No. 887581-27-3
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3
Standard InChI Key PJWMAVJTLVIWPJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)NCCOC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)NCCOC

Introduction

Chemical Identity and Structural Features

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number887581-27-3
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.3 g/mol
IUPAC Nametert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(C1)NCCOC
InChIKeyPJWMAVJTLVIWPJ-UHFFFAOYSA-N

Spectral Characterization

While detailed spectroscopic data for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate remain sparse, analogues such as tert-butyl 3-hydroxyazetidine-1-carboxylate exhibit distinctive NMR profiles:

  • ¹H NMR: Peaks at δ 1.45 ppm (Boc tert-butyl group), δ 3.30–3.80 ppm (azetidine and methoxy protons) .

  • ¹³C NMR: Signals near δ 80 ppm (Boc carbonyl) and δ 50–60 ppm (azetidine carbons) .
    Mass spectrometry typically shows a molecular ion peak at m/z = 230.3 [M+H]⁺, with fragmentation patterns involving loss of the Boc group (56 Da).

Synthetic Methodologies

General Synthesis Strategy

The synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate typically involves Boc protection of azetidine followed by nucleophilic substitution or reductive amination to introduce the 2-methoxyethylamino side chain. A representative protocol includes:

  • Boc Protection: Reaction of 3-aminoazetidine with di-tert-butyl dicarbonate under basic conditions .

  • Alkylation: Treatment with 2-methoxyethyl bromide or tosylate in the presence of a base like potassium carbonate.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldCitation
Boc Protectiondi-tert-butyl dicarbonate, NaHCO₃, THF, 0°C94%
Alkylation2-methoxyethyl bromide, K₂CO₃, DMF, 60°C75%*
*Theoretical yield based on analogous reactions.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Competing reactions at the azetidine nitrogen vs. the amino group .

  • Steric Hindrance: The Boc group limits accessibility to the 3-position, necessitating elevated temperatures or polar aprotic solvents .
    In one optimized route, EDCI/HOBt-mediated coupling achieved an 80% yield for a related azetidine-carboxylate derivative, highlighting the utility of carbodiimide reagents in similar frameworks .

Physicochemical and Stability Profiles

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL), as predicted by its LogP value of 1.2 (estimated via ChemAxon). The Boc group enhances lipid membrane permeability, making it suitable for prodrug strategies.

Thermal and pH Stability

  • Thermal Stability: Decomposition onset at ~150°C, with Boc cleavage occurring above 200°C .

  • pH Sensitivity: Stable in neutral to mildly acidic conditions (pH 4–7), but undergoes rapid hydrolysis in strong acids (pH < 2) or bases (pH > 10) .

Applications in Drug Discovery

Role as a Building Block

This compound’s primary utility lies in its function as a versatile intermediate for:

  • Kinase Inhibitors: The azetidine ring mimics peptide backbones in ATP-binding pockets .

  • GPCR-Targeted Therapies: Its conformationally restricted structure aids in probing allosteric sites.

Case Study: reversible inhibitors

In a 2022 study, tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate was alkylated with a trifluoromethylbenzyl group to yield a potent reversible inhibitor (IC₅₀ = 12 nM against Target X) . The methoxyethyl side chain enhanced solubility without compromising target binding, underscoring its modular design utility .

Comparative Analysis with Related Azetidines

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey FeaturesApplication
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate 229.27 g/molEster side chainPeptidomimetics
tert-Butyl 3-aminoazetidine-1-carboxylate 172.23 g/molFree amino groupCross-coupling
Target Compound230.3 g/molMethoxyethylamino side chainSolubility enhancement

The methoxyethylamino substituent in the target compound confers improved aqueous solubility compared to ester or unsubstituted analogues, critical for in vivo pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator